Potassium but-3-enyltrifluoroborate
Overview
Description
Potassium but-3-enyltrifluoroborate is an organoboron compound with the molecular formula C4H7BF3K. It is a potassium salt of but-3-enyltrifluoroborate and is known for its stability and utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Scientific Research Applications
Potassium but-3-enyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
Target of Action
Potassium but-3-enyltrifluoroborate is a chemical compound used in proteomics research . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the compound is a solid and is typically stored at room temperature , suggesting it has a stable structure under standard environmental conditions.
Future Directions
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .
Biochemical Analysis
Biochemical Properties
Potassium but-3-enyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics . It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s interactions are primarily based on its ability to form stable complexes with biomolecules, enhancing their stability and reactivity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling molecules, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns, affecting the production of proteins and other essential biomolecules . These effects are critical for understanding the compound’s role in cellular physiology and pathology.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding interaction is essential for regulating various biochemical pathways and processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are fundamental for understanding the compound’s biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for designing experiments and interpreting results in proteomics research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function and physiology . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of biochemical pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for understanding the compound’s distribution and accumulation in different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium but-3-enyltrifluoroborate can be synthesized through the reaction of but-3-enylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired trifluoroborate salt after purification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium but-3-enyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It participates in nucleophilic substitution reactions, often replacing the trifluoroborate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium but-3-enyltrifluoroborate is unique due to its but-3-enyl group, which provides distinct reactivity compared to other trifluoroborates. For example, potassium phenyltrifluoroborate is commonly used for arylation reactions, while potassium vinyltrifluoroborate is used for vinylation reactions.
Properties
IUPAC Name |
potassium;but-3-enyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXWGXKSNOQOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC=C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635421 | |
Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-67-6 | |
Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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